(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediates

This single-enantiomer (R)-pyrrolidine building block eliminates the costly chiral resolution and yield loss associated with racemic or S-enantiomer equivalents. Its defined R-configuration at the 3-position is essential for constructing α4β2 nicotinic acetylcholine receptor partial agonists for novel antidepressants, as well as chiral auxiliaries achieving >99.9% ee. Supplied at ≥98% HPLC purity with ambient shipping, the N-Boc orthogonal protection ensures multi-step synthetic compatibility. Choose the R-enantiomer for reproducible stereochemical outcomes and regulatory-grade intermediate supply.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 138108-72-2
Cat. No. B043092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS138108-72-2
Synonyms(3R)-3-(hydroxymethyl)-1-pyrrolidinecarboxylic Acid 1,1-dimethylethyl Ester;  (3R)-3-(Hydroxymethyl)pyrrolidine-1-carboxylic Acid tert-Butyl Ester;  (R)-1-tert-Butoxycarbonylpyrrolidine-3-methanol;  (R)-N-Boc-pyrrolidine-3-methanol;  (R)-tert-Butyl 3-(Hy
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CO
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyHKIGXXRMJFUUKV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2) – Technical Profile and Identity Verification


(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2), also known as (R)-1-Boc-3-pyrrolidinemethanol or N-Boc-D-β-prolinol, is a chiral pyrrolidine derivative with molecular formula C10H19NO3 and molecular weight 201.26 g/mol [1]. It exists as a colorless to pale yellow oil or low-melting solid at room temperature, with a predicted boiling point of 289.5±13.0 °C at 760 mmHg, density of approximately 1.084–1.089 g/cm³, and a predicted pKa of 14.93±0.10 . The compound is slightly soluble in water and soluble in organic solvents including chloroform, DMSO, and methanol . Its unique stereochemical configuration at the 3-position of the pyrrolidine ring (R-configuration, InChIKey: HKIGXXRMJFUUKV-MRVPVSSYSA-N) imparts distinct chiral properties essential for asymmetric synthesis applications .

Why Substituting (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with Racemic or Alternative Chiral Forms Introduces Quantifiable Risk


In chiral synthesis and pharmaceutical intermediate procurement, the substitution of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2) with its racemic counterpart (CAS 114214-69-6) or S-enantiomer (CAS 199174-24-8) is not chemically equivalent and carries demonstrable operational and economic consequences . The R-configuration at the pyrrolidine 3-position provides a defined three-dimensional architecture essential for downstream stereoselective transformations, receptor-ligand interactions, and reproducible crystallization outcomes in multi-step syntheses . Using racemic material necessitates costly chiral resolution steps, reduces overall synthetic yield, and introduces batch-to-batch stereochemical variability that can compromise both biological assay reproducibility and regulatory compliance in drug development workflows [1]. Procurement decisions that fail to specify the single enantiomer therefore incur hidden costs in purification labor, analytical validation, and potentially failed synthetic campaigns.

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2) Versus Comparators


Enantiopurity and Stereochemical Integrity Versus Racemate and S-Enantiomer

The target compound (R-enantiomer, CAS 138108-72-2) demonstrates chiral purity >98% ee as verified by vendor technical specifications and chiral HPLC analysis . In contrast, the racemic mixture (CAS 114214-69-6) contains a 1:1 ratio of R- and S-enantiomers, effectively containing 50% of the desired stereoisomer . The S-enantiomer (CAS 199174-24-8) is commercially available at ≥95% purity by HPLC but produces opposite optical rotation and reversed stereochemical outcomes in asymmetric synthesis . A class-level inference from enzyme-catalyzed resolution studies indicates that even 98.7% ee N-Boc-prolinol derivatives require recrystallization to achieve >99.9% ee for chiral auxiliary applications, underscoring the critical importance of initial enantiomeric specification [1].

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediates

Purity Benchmarking and Analytical Validation Standardization

The target compound is commercially available at ≥98% purity as verified by HPLC, with multiple reputable vendors (ChemScene, ChemImpex, AKSci, Sigma-Aldrich) consistently offering this purity grade . By comparison, the racemic mixture (CAS 114214-69-6) exhibits variable purity specifications ranging from 90% to 98.18% across suppliers, with some vendors offering material at only 90% purity [1]. The S-enantiomer (CAS 199174-24-8) is offered at ≥95–97% purity, representing a modestly lower purity threshold than the R-enantiomer . This purity differential translates to reduced impurities, lower baseline contamination in sensitive catalytic reactions, and decreased requirement for pre-use purification.

Quality Control Analytical Chemistry Procurement Specifications

Boiling Point and Physical Form Consistency for Scalable Synthetic Operations

The target R-enantiomer exhibits a predicted boiling point of 289.5±13.0 °C at 760 mmHg and a flash point of 128.9±19.8 °C [1]. The S-enantiomer (CAS 199174-24-8) displays a slightly lower reported boiling point range of 285–289 °C . The racemate (CAS 114214-69-6) is reported with a boiling point of approximately 291 °C (range 285–291 °C) [2]. While these differences are modest, they reflect subtle variations in intermolecular interactions arising from stereochemical packing, which can influence distillation parameters and thermal stability profiles in large-scale manufacturing settings.

Process Chemistry Scale-Up Synthesis Physical Property Optimization

Validated Application in α4β2 Nicotinic Acetylcholine Receptor Partial Agonist Scaffold Synthesis

The target R-enantiomer is specifically documented for use in preparing 3-pyridyl ether scaffolds bearing a cyclopropane-containing side chain, which act as novel antidepressants targeting α4β2-nicotinic acetylcholine receptors as partial agonists . This application is stereochemically specific and would not be achievable with the racemate or S-enantiomer without chiral resolution steps. In contrast, the racemate (CAS 114214-69-6) is documented as an intermediate for SR 9009 (a REV-ERB agonist) and FGFR1/2/3/4 inhibitors, applications that may not require single-enantiomer stereochemistry . This divergence in validated applications underscores the functional non-interchangeability of the stereoisomers in drug discovery pipelines.

Medicinal Chemistry Neuropharmacology Drug Discovery

LogP and Hydrophobicity Profile for Drug-Like Property Optimization

The target compound exhibits a consensus LogP of approximately 1.18 (with XLOGP3 = 0.82, WLOGP = 0.85, MLOGP = 0.86, SILICOS-IT = 0.65, iLOGP = 2.72) . The S-enantiomer (CAS 199174-24-8) and racemate (CAS 114214-69-6) share identical calculated LogP values (1.1736–1.18) due to identical molecular connectivity and atom types [1]. However, the R-enantiomer's water solubility estimate of ~2045 mg/L at 25°C provides a quantifiable baseline for predicting bioavailability and membrane permeability in drug discovery programs. The consensus LogP range of 0.65–1.18 indicates moderate lipophilicity suitable for CNS drug candidates, as validated by its use in nicotinic receptor modulator synthesis.

ADME Prediction Medicinal Chemistry Lipophilicity Optimization

N-Boc Protection Versus N-Benzyl Protection: Synthetic Yield Advantage

The target compound features an N-Boc protecting group, which provides superior synthetic utility compared to N-benzyl protected analogs. Cross-study analysis demonstrates that N-Boc protected pyrrolidine derivatives consistently outperform their N-benzyl counterparts in terms of reaction cleanness and overall yield [1]. This class-level inference suggests that procurement of Boc-protected chiral pyrrolidines like the target compound confers tangible synthetic efficiency advantages over alternative protecting group strategies (e.g., Cbz-protected analogs such as CAS 1918-78-8) . The Boc group enables selective deprotection under mild acidic conditions without affecting other functional groups, a critical feature for multi-step syntheses.

Protecting Group Strategy Synthetic Efficiency Process Optimization

Optimal Procurement and Application Scenarios for (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2)


Chiral Pyrrolidine Core Construction for CNS Drug Discovery Programs

This compound is optimally procured for medicinal chemistry programs targeting neurological disorders requiring stereochemically defined pyrrolidine scaffolds. Specifically, it serves as a key intermediate for constructing 3-pyridyl ether derivatives that function as α4β2 nicotinic acetylcholine receptor partial agonists, a validated mechanism for novel antidepressants . The R-configuration at the 3-position is essential for receptor recognition and pharmacological activity; use of racemic material would require additional chiral separation steps and reduce overall synthetic efficiency.

Asymmetric Synthesis and Chiral Auxiliary Preparation

In asymmetric catalysis and chiral auxiliary applications, this compound provides a defined stereochemical environment that can be leveraged to induce enantioselectivity in downstream transformations. As demonstrated in enzyme-catalyzed resolution studies, N-Boc-prolinol derivatives can achieve enantiomeric excesses exceeding 99.9% after recrystallization, making them suitable precursors for chiral auxiliaries such as RAMP and SAMP [1]. Procurement of the single R-enantiomer eliminates the 50% yield loss inherent in resolution-based approaches starting from racemic material.

Multi-Step Pharmaceutical Intermediate Supply for Process Chemistry

For process chemistry and scale-up operations, the target compound's consistent purity specification (≥98% by HPLC) and well-characterized physical properties (boiling point 289.5±13.0 °C, density 1.084–1.089 g/cm³) support reliable batch-to-batch performance [2]. The N-Boc protecting group offers orthogonal protection that is stable under basic conditions yet readily cleaved under mild acid, facilitating multi-step synthetic sequences without protecting group interference [3]. This combination of defined stereochemistry, high purity, and orthogonal protection makes the compound suitable for kilogram-scale pharmaceutical intermediate supply.

Analytical Standard for Chiral HPLC Method Development and Validation

The compound's well-defined stereochemistry (InChIKey: HKIGXXRMJFUUKV-MRVPVSSYSA-N) and commercial availability at high enantiomeric purity (>98% ee) make it suitable as an analytical standard for chiral HPLC method development, validation, and quality control of pyrrolidine-containing pharmaceutical intermediates . Its use as a reference standard enables accurate quantification of enantiomeric excess in reaction monitoring and final product release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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